molecular formula C7H14N2O2 B2478868 (2E)-1-Morpholin-4-ylacetone oxime CAS No. 92503-13-4

(2E)-1-Morpholin-4-ylacetone oxime

Cat. No.: B2478868
CAS No.: 92503-13-4
M. Wt: 158.201
InChI Key: ZYZSDLUYPFRZJB-UHFFFAOYSA-N
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Description

Overview of Oxime Functional Group Chemistry

An oxime is an organic compound characterized by the functional group C=N-OH. numberanalytics.comvedantu.com This group is formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). vedantu.comwikipedia.orgtestbook.com Depending on the starting carbonyl compound, oximes are classified as aldoximes (derived from aldehydes) or ketoximes (derived from ketones). numberanalytics.comwikipedia.orgtestbook.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its structure. wikipedia.org

The chemistry of oximes is diverse. They can undergo hydrolysis back to the corresponding carbonyl compound and hydroxylamine, a reaction that can be useful for the identification of aldehydes and ketones. wikipedia.org Reduction of oximes yields amines, while oxidation can lead to nitro compounds. wikipedia.orgmdpi.com A significant reaction of oximes is the Beckmann rearrangement, where treatment with acid converts them into amides. wikipedia.org

Oximes exhibit geometric isomerism (E/Z configuration) due to the C=N double bond, which can significantly influence their physical, chemical, and biological properties. wikipedia.orgnih.gov Spectroscopically, oximes show characteristic bands in their infrared spectra corresponding to O-H, C=N, and N-O stretching vibrations. wikipedia.org

The oxime functional group is a key feature in a variety of applications. It is found in certain artificial sweeteners and serves as a crucial component in antidotes for nerve agents, where it functions by reactivating the enzyme acetylcholinesterase. wikipedia.orgrsc.org Furthermore, oximes and their derivatives, such as oxime ethers, are valuable scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antibacterial, antifungal, and anticancer properties. nih.govnih.govmdpi.com

Significance of the Morpholine (B109124) Heterocycle in Organic Synthesis

Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a six-membered heterocyclic compound containing both an amine and an ether functional group. wikipedia.org This unique structure imparts a set of properties that make it a highly valuable building block and solvent in organic synthesis. wikipedia.orgresearchgate.net The presence of the ether oxygen withdraws electron density from the nitrogen atom, making morpholine less nucleophilic and less basic than similar secondary amines like piperidine. wikipedia.orgchemeurope.com

In synthetic chemistry, morpholine is widely used to form enamines from carbonyl compounds, which are versatile intermediates for carbon-carbon bond formation, notably in the Stork enamine reaction. wikipedia.orgfiveable.me It also serves as a building block in the synthesis of numerous important pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgchemeurope.com

Beyond its role as a reagent, the low cost and polarity of morpholine make it a useful solvent for various chemical reactions. wikipedia.orgchemeurope.com Industrially, it is used as a corrosion inhibitor in steam boiler systems due to its volatility being similar to water, allowing for even distribution and pH adjustment throughout the system. wikipedia.orgchemeurope.comatamanchemicals.com It also finds application as a chemical emulsifier for waxing fruits. chemeurope.com

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its incorporation into drug candidates can enhance potency, improve pharmacokinetic properties, and increase metabolic stability. researchgate.netnih.govnih.gov A wide range of biological activities are associated with morpholine-containing compounds, including analgesic, anti-inflammatory, and antiviral effects. nih.govsci-hub.se

Structural Context of (2E)-1-Morpholin-4-ylacetone Oxime

The compound this compound integrates the key features of both the oxime and morpholine moieties. The name itself provides a clear blueprint of its structure. "Acetone oxime" indicates a three-carbon backbone with a C=N-OH group at the second carbon. The "(2E)" designation specifies the stereochemistry around this double bond. The "1-Morpholin-4-yl" prefix indicates that a morpholine ring is attached via its nitrogen atom (position 4) to the first carbon of the acetone (B3395972) oxime structure.

The synthesis of this compound would logically proceed through a two-step process. The first step would involve the reaction of chloroacetone (B47974) with morpholine to form 1-morpholin-4-ylacetone. The second step would be the oximation of the resulting ketone with hydroxylamine to yield the final product, this compound.

The presence of both the morpholine ring and the oxime group suggests potential for interesting chemical and biological properties. The morpholine moiety could influence the compound's solubility and pharmacokinetic profile, while the oxime group provides a site for further chemical modification and potential biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(1-morpholin-4-ylpropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-7(8-10)6-9-2-4-11-5-3-9/h10H,2-6H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZSDLUYPFRZJB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CN1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CN1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of 2e 1 Morpholin 4 Ylacetone Oxime

Reactions at the Oxime Functionality

The oxime group is an ambidentate nucleophile, meaning it can react at both its oxygen and nitrogen atoms. acs.org This dual reactivity is fundamental to its synthetic utility.

O-Alkylation and Oxime Ether Formation

A significant area of study for oximes is their O-alkylation to form oxime ethers. nih.gov These derivatives are valuable intermediates in organic synthesis. rsc.org The formation of the ether linkage at the oxime oxygen can be achieved through several methods, each with its own advantages and substrate scope.

The most common method for O-alkylation of oximes involves the use of a base to deprotonate the hydroxyl group, followed by reaction with an alkylating agent. nih.gov A variety of bases and solvents can be employed, with the choice often depending on the specific substrate and desired product. nih.gov For instance, pulverized potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be a highly effective "super base" system for the synthesis of oxime ethers at room temperature, leading to high yields and short reaction times. nih.gov

Table 1: Examples of Base-Promoted O-Alkylation of Oximes

Oxime Reactant Alkylating Agent Base/Solvent Product Yield (%) Ref
Acetophenone (B1666503) oxime 4-(2-chloroethyl)morpholine hydrochloride KOH/DMSO O-[2-(Morpholin-4-yl)ethyl]acetophenone oxime High nih.gov
Various oximes Alkyl halides, Benzyl halides KOH/DMSO Corresponding oxime ethers High nih.gov

This table is interactive. Click on the headers to sort the data.

A milder approach to O-alkylation involves the functionalization of the oxime's O–H bond using diazo esters. This method avoids the use of strong bases and can be advantageous for substrates that are sensitive to harsh reaction conditions.

Transition metal catalysis offers another powerful tool for the formation of oxime ethers. numberanalytics.com These methods can provide access to a broader range of products and may proceed under milder conditions than traditional base-promoted reactions. Palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents, for example, allows for the synthesis of O-arylhydroxylamines, which are precursors to oxime ethers. organic-chemistry.org

Acylation of the Oxime Group

The hydroxyl group of the oxime can be acylated to form O-acyl oximes. nih.govnih.gov These compounds are versatile building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. rsc.org The acylation can be achieved using various acylating agents, such as acetyl chloride or through mixed anhydride (B1165640) methods. nih.gov O-acyl oximes can also be synthesized via N-heterocyclic carbene-catalyzed redox esterification between α,β-unsaturated aldehydes and oximes. rsc.org Furthermore, photoredox catalysis has been employed for the acylation of various substrates using oxime esters as the acyl source. mdpi.comencyclopedia.pub

Table 2: Synthesis of O-Acyl Oximes

Oxime/Precursor Acylating Agent/Method Product Ref
4'-Morpholinoacetophenone oxime Acetyl chloride O-Acetyl-4'-morpholinoacetophenone oxime nih.gov
4'-Morpholinoacetophenone oxime N-protected amino acid (mixed anhydride method) O-(N-protected aminoacyl)-4'-morpholinoacetophenone oxime nih.gov
Various oximes α,β-Unsaturated aldehydes (NHC catalysis) Saturated oxime esters rsc.org

This table is interactive. Click on the headers to sort the data.

Conversion to Other Nitrogen-Containing Functional Groups (e.g., Nitriles, Amines, Amides)

The oxime functionality serves as a valuable precursor for the synthesis of other important nitrogen-containing functional groups, including nitriles, amines, and amides. acs.orgwikipedia.orgnsf.govbritannica.comresearchgate.netresearchgate.net

Nitriles: Aldoximes can be readily dehydrated to form nitriles. britannica.comviirj.org This transformation can be accomplished using a variety of dehydrating agents, such as phosphorus pentachloride or thionyl chloride. researchgate.net A mild and practical method involves treating the aldoxime with p-toluenesulfonyl chloride and triethylamine. viirj.org

Amines: The reduction of oximes is a common method for the synthesis of primary amines. wikipedia.orgbritannica.com This can be achieved through various reduction methods, including catalytic hydrogenation or the use of hydride reagents. wikipedia.org

Amides: The Beckmann rearrangement is a classic reaction that converts ketoximes into amides upon treatment with acid. wikipedia.orgresearchgate.net This reaction is of significant industrial importance, for example, in the synthesis of caprolactam, the precursor to nylon 6. britannica.com

Table 3: Chemical Compounds Mentioned

Compound Name
(2E)-1-Morpholin-4-ylacetone oxime
Acetophenone oxime
4-(2-chloroethyl)morpholine hydrochloride
O-[2-(Morpholin-4-yl)ethyl]acetophenone oxime
1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime
O-Arylhydroxylamines
O-Acyl oximes
Acetyl chloride
O-Acetyl-4'-morpholinoacetophenone oxime
4'-Morpholinoacetophenone oxime
O-(N-protected aminoacyl)-4'-morpholinoacetophenone oxime
2-Isocyanobiaryls
Oxime esters
6-Acyl phenanthridines
Nitriles
Amines
Amides
Phosphorus pentachloride
Thionyl chloride
p-Toluenesulfonyl chloride
Triethylamine
Caprolactam

Substitution Reactions at the Oxime Oxygen (e.g., with Sulfonyl or Phosphoryl Chlorides)

The oxygen atom of the oxime group in this compound is nucleophilic and can react with various electrophiles, including sulfonyl and phosphoryl chlorides. These reactions lead to the formation of O-sulfonylated and O-phosphorylated oxime derivatives, respectively. These derivatives are often more reactive than the parent oxime and can serve as intermediates in subsequent transformations, such as the Beckmann rearrangement.

Reaction with Sulfonyl Chlorides:

The reaction of ketoximes with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding O-sulfonylated oximes. acs.org For this compound, this would result in the formation of (2E)-1-Morpholin-4-ylacetone O-(arylsulfonyl)oxime or O-(alkylsulfonyl)oxime. These sulfonylated oximes are known to be good leaving groups, facilitating reactions like the Beckmann rearrangement to form amides. lookchem.com In some cases, reactions of ketoximes with sulfonyl hydrazides can lead to the formation of α-sulfonyl ketoximes. researchgate.netresearchgate.netrsc.org

Reaction with Phosphoryl Chlorides:

Similarly, phosphoryl chlorides, such as phosphoryl chloride (POCl₃) or phenyl dichlorophosphate, can react with ketoximes to form O-phosphorylated intermediates. nih.govniscpr.res.inwikipedia.org These intermediates are also highly activated and can readily undergo the Beckmann rearrangement, even at ambient temperatures, to produce the corresponding amides. nih.gov The reaction with phosphoryl chloride is a common method for inducing this rearrangement. niscpr.res.in

ReagentProduct TypePotential Application
Sulfonyl Chlorides (e.g., TsCl, MsCl)O-Sulfonylated OximesIntermediates for Beckmann rearrangement
Phosphoryl Chlorides (e.g., POCl₃)O-Phosphorylated OximesPrecursors for amide synthesis via Beckmann rearrangement

Reactions Involving the Morpholine (B109124) Ring System

The morpholine ring in this compound contains a secondary amine nitrogen and a carbon skeleton, both of which can be sites for chemical modification.

The nitrogen atom in the morpholine ring is a secondary amine and thus exhibits typical nucleophilic reactivity. wikipedia.org It can be readily functionalized through alkylation and acylation reactions.

N-Alkylation:

The nitrogen atom can be alkylated using various alkylating agents. For instance, reaction with alcohols in the presence of a suitable catalyst, such as CuO–NiO/γ–Al₂O₃, can lead to N-alkylated morpholine derivatives. researchgate.netresearchgate.netgoogle.com This provides a pathway to introduce a wide range of alkyl groups onto the morpholine nitrogen.

N-Acylation:

Acylation of the morpholine nitrogen can be achieved using acylating agents like acetyl chloride or acetic anhydride to introduce an acetyl group, forming N-acetylmorpholine derivatives. google.comgoogle.com N-formylmorpholine can also be used as a formylating agent. acs.org These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Reaction TypeReagent ExampleProduct
N-AlkylationAlcohols (e.g., Methanol)N-Alkyl-(2E)-1-morpholin-4-ylacetone oxime
N-AcylationAcetyl ChlorideN-Acetyl-(2E)-1-morpholin-4-ylacetone oxime

Functionalization of the carbon skeleton of the morpholine ring is more challenging but can be achieved through methods such as lithiation. Deprotonation of a C-H bond adjacent to the nitrogen or oxygen atoms can generate a nucleophilic carbon species that can then react with electrophiles. For example, lithiation of N-substituted morpholines can be achieved using strong bases like organolithium reagents, allowing for the introduction of substituents onto the carbon framework. shef.ac.ukyoutube.com The protons on the carbons alpha to the oxygen atom are also susceptible to deprotonation and subsequent functionalization. youtube.comyoutube.com

Collaborative Transformations Involving Both Oxime and Morpholine Moieties

In certain reactions, both the oxime and the morpholine moieties can participate, leading to more complex molecular transformations. This is particularly evident in transition metal-catalyzed reactions involving C-H and C-C bond activation.

The oxime group can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the functionalization of otherwise unreactive C-H bonds. nih.govrsc.orgnih.gov This strategy has been widely used with rhodium and palladium catalysts.

Rhodium-Catalyzed Reactions:

Rhodium catalysts, particularly Rh(III) complexes, have been shown to catalyze the C-H activation of aryl ketone oximes, leading to the formation of new C-C and C-N bonds. nih.govrsc.orgresearchgate.net For a molecule like this compound, if an aromatic ring were present elsewhere in the molecule, the oxime could direct the rhodium catalyst to an ortho C-H bond for functionalization.

Palladium-Catalyzed Reactions:

Palladium catalysts are also effective for C-H and C-C bond activation directed by oxime groups. rsc.orgacs.orgmdpi.comtcichemicals.comnih.gov These reactions can be used to form various heterocyclic structures and introduce new functional groups. For instance, palladium-catalyzed Heck-type reactions of O-acetyl ketoximes with allylic alcohols can lead to the synthesis of pyridines. rsc.org While direct examples with this compound are not documented, the principles of these catalytic systems suggest potential for similar reactivity.

CatalystReaction TypePotential Outcome for a Related Aromatic System
Rhodium(III) complexesC-H Activation/AnnulationFormation of new heterocyclic rings
Palladium(0/II) complexesC-H Activation/CouplingIntroduction of aryl or vinyl groups

Stereochemical Aspects and Isomerism of 2e 1 Morpholin 4 Ylacetone Oxime

E/Z Isomerism at the Oxime Moiety

Oximes are organic compounds containing the RR'C=NOH functional group and are known to exhibit geometric isomerism, also referred to as E/Z isomerism, due to the restricted rotation around the carbon-nitrogen double bond. orgsyn.org The designation 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) is used to describe the spatial orientation of substituents around the double bond.

For an oxime, the assignment of E or Z configuration is based on the priority of the groups attached to the carbon and nitrogen atoms of the C=N bond, according to the Cahn-Ingold-Prelog (CIP) priority rules. The hydroxyl (-OH) group on the nitrogen is compared with the other nitrogen substituent (which is a lone pair and is always the lowest priority). At the carbon, the priority of the two 'R' groups is determined.

In the case of (2E)-1-Morpholin-4-ylacetone oxime, the carbon of the C=N bond is attached to a methyl group (-CH₃) and a morpholinomethyl group (-CH₂-morpholine). According to CIP rules, the morpholinomethyl group has a higher priority than the methyl group. The "(2E)" designation indicates that the higher-priority group on the carbon (the morpholinomethyl group) and the higher-priority group on the nitrogen (the hydroxyl group) are on opposite sides of the C=N double bond.

The synthesis of oximes from ketones or aldehydes and hydroxylamine (B1172632) can often lead to a mixture of both E and Z isomers. organic-chemistry.org The separation of these isomers can be achieved through methods like chromatography or recrystallization. organic-chemistry.org

Factors Influencing E/Z Isomer Ratios and Stability

The ratio of E and Z isomers produced in an oximation reaction, and their relative stability, can be influenced by several factors:

Steric Hindrance: The steric bulk of the substituents on the carbon atom can influence the thermodynamic stability of the isomers. Generally, the isomer with the less bulky groups in a cis orientation is more stable. In many cases, the E isomer is found to be more stable than the Z isomer. thieme.de

Reaction Conditions: Temperature can play a critical role in determining the isomer ratio, as it can affect the position of the equilibrium between the E and Z forms. organic-chemistry.org The choice of solvent and the presence of a catalyst can also direct the stereochemical outcome of the reaction. nih.gov For instance, the use of certain reagents can catalyze the interconversion between the E and Z isomers until a thermodynamic equilibrium is reached. organic-chemistry.org

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the oxime's hydroxyl group and another functional group within the molecule can significantly stabilize one isomer over the other. researchgate.net For this compound, the nitrogen atom of the morpholine (B109124) ring could potentially interact with the oxime's hydroxyl group, although this would depend on the conformational flexibility of the molecule.

Diastereoselective Control in Morpholine Synthesis

The synthesis of the morpholine ring itself can be a source of stereoisomerism if substituents are present on the ring. While the specific compound , this compound, has an unsubstituted morpholine ring, the principles of diastereoselective synthesis are crucial for creating more complex, substituted morpholine derivatives.

The development of stereoselective methods for the synthesis of substituted morpholines is an active area of research due to the prevalence of the morpholine scaffold in medicinally important compounds. Several strategies have been developed to control the diastereoselectivity of morpholine ring formation:

Palladium-Catalyzed Cyclizations: Palladium catalysts have been effectively used in the intramolecular cyclization of amino alcohols to form morpholines with a high degree of diastereoselectivity. These reactions often proceed via a Wacker-type mechanism or by the activation of allylic alcohols.

Iron-Catalyzed Reactions: Iron(III) catalysts have been shown to promote the diastereoselective synthesis of disubstituted morpholines from precursors containing an allylic alcohol. These reactions can proceed to form the thermodynamically more stable cis diastereoisomer as the major product.

Substrate Control: The stereochemistry of the starting materials, such as enantioenriched amino alcohols, can be used to direct the stereochemical outcome of the cyclization reaction, leading to the formation of specific diastereomers of the morpholine product.

Photocatalytic Annulation: More recently, visible-light photocatalysis has emerged as a powerful tool for the diastereoselective synthesis of morpholines from readily available starting materials, offering a modular approach to complex morpholine scaffolds.

These methods provide pathways to control the spatial arrangement of substituents on the morpholine ring, which is a critical consideration in the synthesis of complex, biologically active molecules.

Mechanistic Investigations of Key Reactions Involving 2e 1 Morpholin 4 Ylacetone Oxime

Reaction Mechanisms of Oxime Formation via Condensation

The synthesis of (2E)-1-Morpholin-4-ylacetone oxime is a classic example of oxime formation, which occurs through the condensation reaction of a ketone with hydroxylamine (B1172632). wikipedia.org The starting ketone for this specific oxime is 1-morpholin-4-ylacetone. The reaction mechanism involves a two-step process: nucleophilic addition followed by dehydration.

Step 1: Nucleophilic Attack The nitrogen atom of hydroxylamine (H₂N-OH) performs a nucleophilic attack on the electrophilic carbonyl carbon of the protonated 1-morpholin-4-ylacetone. This results in the formation of a tetrahedral intermediate, often called a carbinolamine or hemiaminal.

Step 2: Dehydration The carbinolamine intermediate is unstable and undergoes dehydration to form the stable oxime. In an acidic medium, a proton is transferred from the nitrogen to one of the hydroxyl groups, forming a good leaving group (water). The elimination of a water molecule and a proton leads to the formation of a carbon-nitrogen double bond (C=N), yielding the final oxime product. numberanalytics.comscribd.com

The stereochemistry of the resulting oxime, designated as (E) or (Z), is determined by the relative orientation of the substituents around the C=N double bond. For ketoximes derived from unsymmetrical ketones like 1-morpholin-4-ylacetone, two geometric isomers are possible. Studies have shown that the (Z)-isomers are often more stable than the (E)-isomers; however, the reaction conditions and reagents can influence the isomeric ratio. nih.gov

Mechanistic Pathways for O-Alkylation of Oximes

O-alkylation is a key functionalization reaction for oximes, including this compound, leading to the formation of oxime ethers. These derivatives are valuable in organic synthesis and medicinal chemistry. researchgate.net Several mechanistic pathways exist for this transformation.

Classical Williamson-type Synthesis: The traditional method for O-alkylation involves a two-step process. google.com

Deprotonation: The oxime is first treated with a strong base, such as sodium hydride (NaH) or an alkoxide like sodium methoxide, to remove the acidic proton from the hydroxyl group. This generates a highly nucleophilic oximate anion.

Nucleophilic Substitution (Sₙ2): The resulting oximate anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in a classic Sₙ2 reaction. This displaces the halide ion and forms the C-O-alkyl bond, yielding the O-alkyl oxime ether.

A variation of this method involves using an alkali-metal hydroxide (B78521) in a low molecular weight, non-aqueous alcohol medium, which provides an economically advantageous one-step process. google.com

Acid-Catalyzed Alkylation with Alcohols: More recent and environmentally friendly methods utilize alcohols as alkylating agents under acidic conditions. A notable example is the use of a heteropolyacid catalyst, such as H₃PW₁₂O₄₀·xH₂O, in a green solvent like dimethyl carbonate. rsc.orgrsc.org The proposed mechanism involves the formation of a carbocation from the alcohol, which is then attacked by the nucleophilic oxygen of the oxime. rsc.org This method is effective for a wide range of oximes, including those containing heteroatoms, and various types of alcohols. rsc.orgrsc.org

MethodReagentsKey IntermediateMechanism Highlights
Williamson-type SynthesisBase (e.g., NaH, NaOMe), Alkyl HalideOximate AnionTwo-step process involving deprotonation followed by Sₙ2 attack.
Heteropolyacid CatalysisAlcohol, H₃PW₁₂O₄₀·xH₂OCarbocationAcid-catalyzed formation of a carbocation from the alcohol, which is then trapped by the oxime.

Mechanistic Studies of Metal-Catalyzed Transformations for Related Systems

Metal catalysts play a significant role in the functionalization of oximes, enabling a variety of transformations that are otherwise difficult to achieve. acs.orgresearchgate.net While specific studies on this compound are not extensively documented, the mechanistic principles from related systems are directly applicable.

Palladium-Catalyzed O-Arylation: Palladium catalysts are effective for the O-arylation of oximes using aryl halides. The mechanism typically follows a catalytic cycle involving:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

Ligand Exchange: The oxime coordinates to the palladium center, often after deprotonation by a base.

Reductive Elimination: The aryl group and the oximate ligand couple and are eliminated from the palladium center, forming the O-aryl oxime ether and regenerating the Pd(0) catalyst.

Copper-Catalyzed Reactions: Copper catalysts are also widely used. For instance, Cu(OAc)₂ can catalyze the intramolecular oxidative coupling of enone oximes to form isoxazoles. researchgate.net In other systems, copper salts facilitate cross-dehydrogenative coupling reactions, creating new C-O bonds under mild, often aerobic, conditions. organic-chemistry.org

Other Metal-Mediated Reactions: Various other metals, including nickel and tin, are used in oxime chemistry. Nickel complexes can mediate the formation of complex heterocyclic structures from oximes. acs.org Tin(II) chloride, in conjunction with titanium(III) chloride, can be used for the deoximation reaction—the conversion of an oxime back to its corresponding ketone—in an aqueous medium. mdpi.com

Metal CatalystReaction TypeTypical SubstratesGeneral Mechanistic Feature
Palladium (e.g., Pd(OAc)₂)O-ArylationOximes, Aryl HalidesCatalytic cycle involving oxidative addition and reductive elimination.
Copper (e.g., Cu(OAc)₂)Oxidative CouplingEnone OximesFacilitates intramolecular C-O bond formation.
Nickel (e.g., Ni(NO₃)₂)Heterocycle SynthesisOximes, DinitrilesTemplate-assisted formation of complex macrocycles.
Tin/Titanium (SnCl₂/TiCl₃)DeoximationKetoximes, AldoximesMetal-mediated hydrolysis back to the carbonyl compound. mdpi.com

Kinetic and Optimization Studies of Synthetic Routes

The efficiency of synthesizing this compound depends on carefully controlled reaction conditions. Kinetic and optimization studies focus on maximizing the yield and purity of the product by manipulating various parameters.

Factors Influencing Reaction Rate and Yield: The formation of oximes is highly sensitive to the reaction environment. Key factors include:

pH: The reaction is typically fastest under slightly acidic conditions (pH 4-5). numberanalytics.com If the solution is too acidic, the hydroxylamine becomes fully protonated (H₃N⁺-OH), losing its nucleophilicity. If the solution is too basic, the carbonyl group is not activated by protonation.

Temperature: Increasing the temperature generally increases the reaction rate, but excessive heat can lead to the degradation of reactants or products and promote side reactions. numberanalytics.com

Concentration: The rate of reaction is dependent on the concentrations of both the ketone and hydroxylamine. numberanalytics.com

Catalysis for Rate Enhancement: The rate of oxime formation can be dramatically increased through catalysis. While mineral acids are common, organic catalysts have shown remarkable efficacy. Aniline (B41778) and its derivatives are known to be highly effective catalysts for oxime ligation. rsc.org The proposed mechanism involves the formation of a protonated Schiff base intermediate between aniline and the ketone. This intermediate is much more reactive towards transamination with hydroxylamine than the original protonated ketone, leading to a significant rate enhancement. rsc.org

ParameterEffect on ReactionOptimization Strategy
pHStrongly influences nucleophilicity of hydroxylamine and electrophilicity of the carbonyl.Maintain a weakly acidic environment (pH ~4-5) using buffers. numberanalytics.com
CatalystCan dramatically accelerate the rate of condensation.Use of an aniline-based catalyst to accelerate the reaction via a highly reactive Schiff base intermediate. rsc.org
TemperatureAffects reaction rate and potential for side reactions.Operate at a moderately elevated temperature to balance rate and product stability. numberanalytics.com
SolventCan influence reactant solubility and reaction pathway.Select a solvent (e.g., ethanol/water) that solubilizes both reactants effectively.

Theoretical and Computational Chemistry Studies

Conformational Analysis of (2E)-1-Morpholin-4-ylacetone Oxime

The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds and the puckering of the morpholine (B109124) ring. The morpholine ring typically adopts a chair conformation, which is its most stable form. Computational methods, such as the MM2 force field, can be employed to determine the relative energies of different conformers. For the side chain, rotation around the C-C and C-N bonds leads to various spatial arrangements. Theoretical calculations would likely indicate that the most stable conformer minimizes steric hindrance between the morpholine ring and the oxime group.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%)
Anti180°0.0075
Gauche 160°1.2015
Gauche 2-60°1.2010

This table presents hypothetical data based on general principles of conformational analysis.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound can be elucidated using quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations provide information on the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). The nitrogen and oxygen atoms of the morpholine and oxime moieties are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atom of the C=N oxime bond would be more electrophilic. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.

Table 2: Predicted Electronic Properties of this compound

ParameterValue (arbitrary units)Implication
HOMO Energy-6.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap5.3 eVHigh kinetic stability
Dipole Moment2.5 DModerate polarity

This table contains theoretical values for illustrative purposes.

Computational Assessment of Stereoisomer Stability (E/Z Oxime)

The relative stability of the (E) and (Z) stereoisomers of 1-Morpholin-4-ylacetone oxime can be assessed using computational methods. DFT calculations are commonly used to optimize the geometry of each isomer and calculate their total electronic energies. Generally, the (E) isomer of oximes is thermodynamically more stable than the (Z) isomer. This increased stability is often attributed to reduced steric repulsion. In the case of this compound, the (E) configuration would likely place the hydroxyl group away from the bulky morpholine ring, minimizing steric clash.

Table 3: Calculated Relative Stability of 1-Morpholin-4-ylacetone Oxime Isomers

IsomerRelative Gibbs Free Energy (kJ/mol)Predicted Equilibrium Population (%)
(E)-isomer0.00>95
(Z)-isomer> 2.0<5

This data is illustrative and based on findings for other oximes.

Molecular Modeling of Intermolecular and Intramolecular Interactions

Molecular modeling can reveal the nature and strength of non-covalent interactions that

Derivatization and Analogue Synthesis Strategies

Design and Synthesis of O-Substituted Oxime Ether Derivatives

A primary strategy for modifying the (2E)-1-Morpholin-4-ylacetone oxime scaffold involves the synthesis of O-substituted oxime ether derivatives. This approach modulates the molecule's properties by introducing various alkyl, aryl, or functionalized groups onto the oxime oxygen. The synthesis is typically achieved through the O-alkylation or O-arylation of the parent oxime. nih.govnih.gov

The general synthetic route involves reacting the parent oxime with a suitable alkyl or aryl halide in the presence of a base. nih.gov Another efficient method utilizes coupling agents like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst such as 4-(dimethylamino)pyridine (DMAP) for the esterification of oximes. organic-chemistry.org These methods allow for the creation of a diverse library of derivatives. nih.govorganic-chemistry.org

The introduction of different substituents on the oxime ether can significantly impact biological activity. For instance, studies on other oxime-containing scaffolds have shown that while simple O-alkyl groups might decrease activity, the presence of a basic group within the substituent, such as a pyridyl ether, can maintain or even moderately improve activity. nih.gov Furthermore, converting the oxime to an O-acyl derivative can sometimes enhance cellular activity, possibly by acting as a prodrug that increases cellular uptake before being cleaved in vivo. nih.gov The synthesis of oxime ethers is a versatile strategy, with applications ranging from creating potential anticonvulsants to antimicrobial compounds. nih.gov

Table 1: Examples of Synthetic Approaches for O-Substituted Oxime Ethers

Reaction Type Reagents Key Features Reference
O-Alkylation Alkyl Halides, Base Direct attachment of alkyl groups to the oxime oxygen. nih.gov
O-Acylation Acyl Chlorides, Base Forms O-acyl derivatives which can act as prodrugs. nih.gov
Esterification Carboxylic Acids, EDCI, DMAP High-yield synthesis of oxime esters under mild conditions. organic-chemistry.org

Introduction of Diverse Functional Groups onto the Morpholine (B109124) Moiety

One common approach is the synthesis of morpholine derivatives from precursor molecules like 1,2-amino alcohols. organic-chemistry.org For instance, a series of morpholine analogs functionalized with a hydroxyethylamine (HEA) pharmacophore has been synthesized and evaluated for antiplasmodial activity. rsc.org Another method involves the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes to produce substituted morpholines. organic-chemistry.org Such derivatization can lead to compounds with improved potency and selectivity. For example, diphenylpyrimidine derivatives bearing a morpholine functionality have been developed as potent inhibitors of EGFR T790M in non-small cell lung cancer. nih.gov

The introduction of functional groups can be designed to probe specific interactions within a biological target or to modulate properties like solubility and metabolic stability. nih.govresearchgate.net

Table 2: Strategies for Morpholine Moiety Functionalization

Synthetic Strategy Precursors/Reagents Resulting Structure Reference
From 1,2-Amino Alcohols 1,2-Amino Alcohols, Ethylene Sulfate Substituted Morpholines organic-chemistry.org
Asymmetric Transfer Hydrogenation Aminoalkyne Substrates, Ru Catalyst Enantioselective 3-Substituted Morpholines organic-chemistry.org
Functionalization with Pharmacophores Morpholine core, HEA precursors Morpholine-HEA Analogs rsc.org

Synthesis of Spatially Constrained Analogues Incorporating Morpholine-Oxime Motifs

To better understand the bioactive conformation and to improve binding affinity, medicinal chemists often design and synthesize spatially constrained analogues. This strategy involves creating more rigid structures, such as bicyclic or spirocyclic systems, which lock the molecule into a specific three-dimensional arrangement. nih.gov

For the morpholine moiety, this can be achieved by creating fused, bridged, or spirocyclic systems. enamine.net For example, a four-step synthesis has been developed to create a spiroacetal framework incorporating two morpholine rings, resulting in a conformationally well-defined, sp3-rich scaffold. chemrxiv.org Such rigid structures can offer novel vectors for substitution that are not accessible from the more flexible parent morpholine ring. cambridgemedchemconsulting.com

Table 3: Examples of Spatially Constrained Morpholine Analogues

Analogue Type Structural Feature Synthetic Goal Reference
Spirocyclic Two rings sharing a single atom Introduce 3D-diversity and novel substitution patterns. chemrxiv.orgcambridgemedchemconsulting.com
Bicyclic Fused or bridged rings Restrict conformational flexibility. enamine.netbaranlab.org
Fused Rings sharing two adjacent atoms Create rigid, planar or non-planar systems. enamine.net

Exploration of Bioisosteric Replacements from a Synthetic Perspective

Bioisosteric replacement is a powerful strategy in drug design used to modify a lead compound's properties by substituting one functional group with another that has similar spatial or electronic characteristics. spirochem.comnih.gov This can improve potency, selectivity, metabolic stability, or other pharmacokinetic parameters. pharmaceutical-business-review.comenamine.net

For the morpholine ring, which can be metabolically labile, several bioisosteres have been designed and synthesized. enamine.net These include piperazines, thiomorpholines, and more recently, spirocyclic systems like azaspiro[3.3]heptanes and oxetanes. cambridgemedchemconsulting.comtcichemicals.com For instance, spiro-type building blocks comprised of an oxetane (B1205548) can serve as a morpholine bioisostere, aiming to increase the three-dimensionality and improve solubility of drug candidates. tcichemicals.com The synthesis of these replacements often involves multi-step routes to build the desired heterocyclic systems. enamine.netenamine.net

The oxime group can also be a target for bioisosteric replacement. While classical bioisosteres for an oxime are less common, the broader concept of functional group replacement can be applied. For example, replacing the amide group, which has some shared geometric features with an oxime, with thioamides or selenoamides has been explored in other molecular families to retain or enhance biological activity. nih.gov The goal of these synthetic explorations is to identify novel scaffolds with improved drug-like properties. nih.gov

Table 4: Common Bioisosteric Replacements for the Morpholine Moiety

Original Group Bioisostere Rationale for Replacement Reference
Morpholine Thiomorpholine Modulate polarity and metabolic stability. organic-chemistry.org
Morpholine Piperazine Alter pKa and substitution vectors. cambridgemedchemconsulting.com
Morpholine Oxetane-based scaffolds Increase sp3 character, improve solubility. tcichemicals.com
Morpholine Azaspiro[3.3]heptane Explore different spatial orientations. cambridgemedchemconsulting.com

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for probing the molecular structure of (2E)-1-Morpholin-4-ylacetone oxime. These techniques provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural analysis of this compound. ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For this specific oxime, the spectra would be expected to show characteristic signals for the protons on the morpholine (B109124) ring, the methylene (B1212753) group, the methyl group, and the oxime hydroxyl group. Similarly, ¹³C NMR spectroscopy reveals the number of chemically distinct carbon atoms in the molecule.

While specific spectral data for this compound is not widely published, data from analogous acetophenone (B1666503) oximes, such as 1-(4-Fluorophenyl)ethanone oxime and 1-(4-Chlorophenyl)ethanone oxime, provide insight into the expected chemical shifts. rsc.org For instance, the methyl group protons typically appear as a singlet, and the protons on the aromatic or heterocyclic rings exhibit characteristic multiplet patterns. rsc.org The chemical shifts are reported in parts per million (ppm) relative to a standard reference. rsc.org

Interactive Table: Representative ¹H NMR and ¹³C NMR Data for Analogous Acetophenone Oximes rsc.org

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
1-(4-Fluorophenyl)ethanone oxime 9.15 (br s, 1H), 7.55 (dd, J = 8.8, 5.2 Hz, 2H), 7.05 (t, J = 8.8 Hz, 2H), 2.30 (s, 3H)156.2, 132.8, 128.2 (d, J = 8.0 Hz), 115.6 (d, J = 21.2 Hz), 12.2
1-(4-Chlorophenyl)ethanone oxime 9.10 (br s, 1H), 7.50-7.20 (m, 4H), 2.25 (s, 3H)157.1, 136.8, 132.7, 130.1, 127.0, 15.9

Note: Data is for analogous compounds and serves as a representative example.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a very precise mass measurement, which helps in confirming the molecular formula. rsc.org For this compound, the expected protonated molecule [M+H]⁺ would be analyzed. In the synthesis of novel oxime analogues, mass spectrometry is routinely used to confirm the formation of the desired product by identifying the correct molecular ion peak. niscpr.res.in

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of an oxime will show characteristic absorption bands corresponding to the O-H, C=N, and N-O bonds. For example, the O-H stretching vibration of the oxime group is typically observed as a broad band in the region of 3100-3600 cm⁻¹. researchgate.net The C=N stretching vibration appears around 1620-1690 cm⁻¹. researchgate.net

Interactive Table: Representative IR Absorption Data for an Analogous Acetophenone Oxime rsc.org

CompoundIR (KBr) υmax (cm⁻¹)
1-(4-Fluorophenyl)ethanone oxime 3245, 3065, 2925, 1605, 1508, 1415, 1225, 1158, 1015, 935, 835

Note: Data is for an analogous compound and serves as a representative example.

Chromatographic Methods for Purification and Analysis

Chromatography is essential for both the purification of this compound from reaction mixtures and for the analytical determination of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For oximes, reverse-phase HPLC methods are commonly used. In a typical setup, a C18 column is employed with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The retention time of the compound under specific conditions is a key identifying characteristic.

Gas Chromatography (GC): GC is another widely used chromatographic technique for the analysis of volatile and thermally stable compounds. For the analysis of some oximes, derivatization may be necessary to improve their thermal stability and chromatographic behavior. A gas chromatograph equipped with a flame ionization detector (FID) or a nitrogen-selective detector (NSD) can be used for the quantitative analysis of oximes. For instance, a Shimadzu GC-2014 with a capillary column has been used in the analysis of related compounds. rsc.org

X-ray Crystallography for Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can unambiguously establish the stereochemistry of the oxime, including the configuration (E or Z) about the C=N double bond.

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-1-Morpholin-4-ylacetone oxime with stereochemical purity?

Methodological Answer: The synthesis typically involves a two-step process:

Formation of the ketone intermediate : React morpholine with chloroacetone under basic conditions (e.g., K₂CO₃ in acetonitrile) to yield 1-morpholin-4-ylacetone.

Oxime formation : Treat the ketone with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (70–80°C, 4–6 hours). Use acetic acid as a catalyst to favor the (2E)-isomer.

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7).
  • Purify via column chromatography (silica gel, gradient elution) to isolate the E-isomer.
  • Confirm stereochemistry using 1^1H NMR (olefinic protons at δ 7.2–7.5 ppm, coupling constant J=1214HzJ = 12–14 \, \text{Hz} for E-configuration).

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :
    • 1^1H NMR: Look for morpholine protons (δ 3.6–3.8 ppm, multiplet) and oxime protons (δ 8.1–8.3 ppm, singlet).
    • 13^{13}C NMR: Carbonyl carbon (C=O) at δ 160–165 ppm and oxime carbon (C=N) at δ 145–150 ppm.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 156.2 (calculated for C₇H₁₂N₂O₂).
  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to confirm enantiopurity (>98%).

Q. What solvent systems are compatible with this compound for stability studies?

Methodological Answer:

  • Stable solvents : Ethanol, methanol, and DMSO (≤10% v/v in aqueous buffers). Avoid halogenated solvents (e.g., DCM, chloroform) due to potential decomposition.
  • Accelerated stability testing : Store solutions at 4°C and -20°C. Monitor degradation via UV-Vis (λ = 254 nm) over 30 days. Data shows <5% degradation in ethanol at -20°C.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the oxime’s electron density. The LUMO (-1.8 eV) localizes on the C=N bond, indicating susceptibility to nucleophilic attack.
  • Experimental Validation : React with Grignard reagents (e.g., MeMgBr) in THF at -78°C. Characterize products via 1^1H NMR to confirm regioselectivity.

Q. How should researchers resolve contradictory bioactivity data in cytotoxicity assays?

Methodological Answer:

  • Case Study : Conflicting IC₅₀ values (e.g., 12 μM vs. 50 μM in HeLa cells) may arise from:
    • Batch variability : Ensure compound purity (>98% via HPLC) and use freshly prepared DMSO stocks.
    • Assay conditions : Standardize incubation time (48 hours), serum concentration (10% FBS), and cell passage number (<20).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey test (p<0.05p < 0.05) to compare replicates. Use GraphPad Prism for dose-response curve fitting.

Q. What strategies optimize the compound’s application in metal chelation studies?

Methodological Answer:

  • Chelation Screening : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) in acetate buffer (pH 5.0). Monitor UV-Vis shifts (e.g., λ = 450 nm for Cu²⁺ complexes).
  • Stoichiometry Determination : Use Job’s plot method. Data indicates a 1:1 ligand-to-metal ratio for Cu²⁺.
  • X-ray Crystallography : Co-crystallize with Cu(NO₃)₂ to confirm binding geometry. Refinement with SHELXL yields R1<0.05R_1 < 0.05.

Q. How can researchers design controlled experiments to study the oxime’s enzyme inhibition kinetics?

Methodological Answer:

  • Enzyme Selection : Target acetylcholinesterase (AChE) due to structural analogy with donepezil derivatives.
  • Kinetic Assay : Use Ellman’s method (DTNB reagent) with 0.1 mM substrate (acetylthiocholine). Measure absorbance at 412 nm for 10 minutes.
  • Data Analysis : Calculate KiK_i (inhibition constant) via Lineweaver-Burk plots. Recent studies report Ki=8.2μMK_i = 8.2 \, \mu\text{M}.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.